molecular formula C20H18N4O4 B5576003 N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B5576003
M. Wt: 378.4 g/mol
InChI Key: XNNXQEDNTJMCHB-WSDLNYQXSA-N
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Description

N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxy group, a nitro group, and a naphthyl group, which contribute to its unique chemical properties

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its selective inhibition of COX-2 and potential chemoprotective effects make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-28-19-10-9-14(11-18(19)24(26)27)12-22-23-20(25)13-21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12,21H,13H2,1H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNXQEDNTJMCHB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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